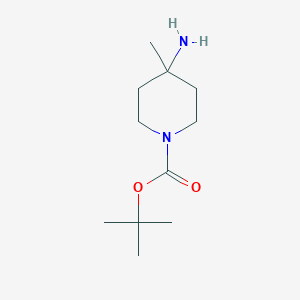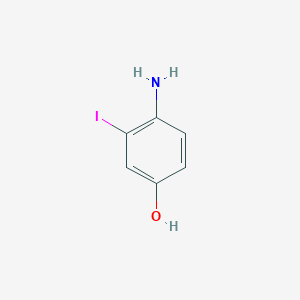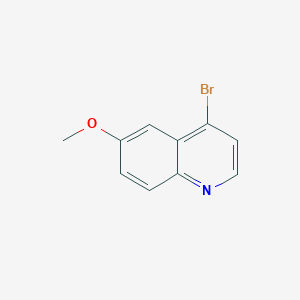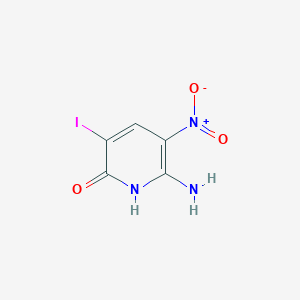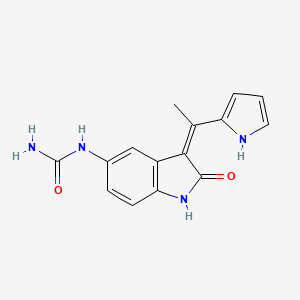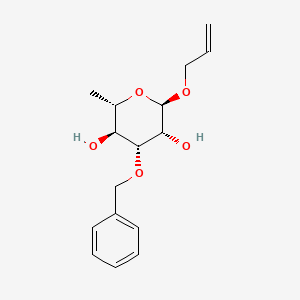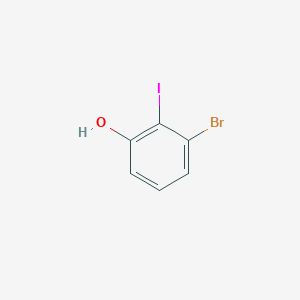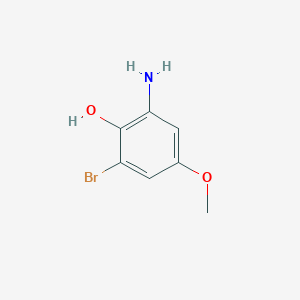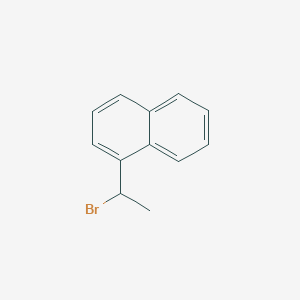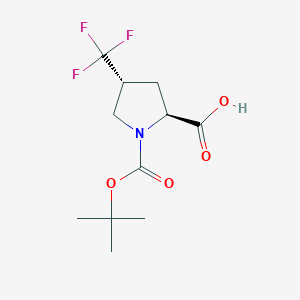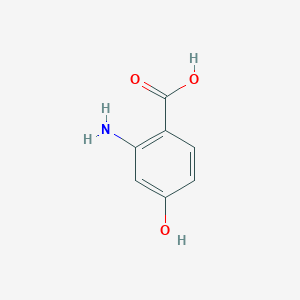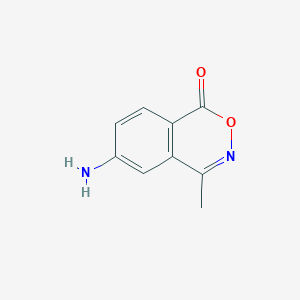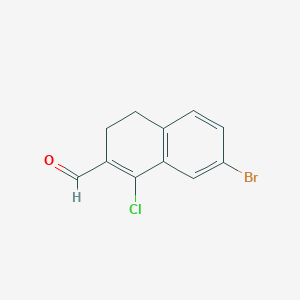
7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" is a halogenated derivative of dihydronaphthalene featuring both bromine and chlorine atoms as well as an aldehyde functional group. This structure suggests potential reactivity typical of halogenated aromatics and aldehydes, which can be utilized in various organic synthesis reactions to create complex molecules.
Synthesis Analysis
The synthesis of halogenated dihydronaphthalene derivatives can be achieved through different methods. For instance, the direct asymmetric bromination of aldehydes to produce α-bromoaldehydes, which are key intermediates, can be catalyzed by a binaphthyl-based secondary amine, as demonstrated in the one-pot stereoselective synthesis of bromohydrins . Additionally, a gold-catalyzed synthesis involving propargylic carboxylates with halogenated alkynes has been developed to create 1-bromo/chloro-2-carboxy-1,3-dienes, which are highly diastereoselective . These methods highlight the potential pathways that could be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of halogenated naphthalene derivatives can exhibit interesting conformations due to the presence of halogen atoms. For example, theoretical calculations and dynamic NMR studies on heptachloro-7-(dihalomethyl)naphthalenes have revealed the existence of energetically favored conformers, with barriers to rotation of the halogenated methyl groups being significant . This suggests that the molecular structure of "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" would also exhibit specific conformations that could be studied using similar techniques.
Chemical Reactions Analysis
The reactivity of halogenated dihydronaphthalene derivatives can be explored through various chemical reactions. For instance, visible-light-induced tandem radical addition-cyclization of alkenyl aldehydes with α-bromocarbonyl compounds has been used to synthesize a set of cyclic ketones, including 3,4-dihydronaphthalen-1(2H)-ones . Moreover, the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids has been employed to synthesize a multi-substituted dihydronaphthalene scaffold . These reactions demonstrate the versatility of halogenated dihydronaphthalene compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" can be inferred from related compounds. Halogenated naphthalenes generally have high melting points and are relatively stable. The presence of both bromine and chlorine atoms would influence the compound's reactivity, boiling point, and solubility. The aldehyde group would make the compound more reactive towards nucleophiles and could facilitate further functionalization. The dihydronaphthalene core may impart rigidity to the molecule, affecting its crystal structure and reactivity in solid-state reactions .
科学研究应用
Synthesis of Polyaromatic Compounds
- Angularly Fused Polyaromatic Compounds : A study by Pathak et al. (2004) demonstrated the synthesis of substituted polyaromatic compounds, involving Suzuki coupling and subsequent reactions with dihydronaphthalenes, a process relevant to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (Pathak et al., 2004).
Methodology in Organic Synthesis
- Synthesis of Arylnaphthalenes : Moleele et al. (2006) described the conversion of α-tetralones into 1-bromo-dihydronaphthalene-2-carbaldehydes, followed by Suzuki coupling reactions, showcasing a methodology relevant to this chemical (Moleele et al., 2006).
Material Science Applications
- Functionalization of Carbon Nanotubes : Xu et al. (2007) reported the modification of multi-walled carbon nanotubes (MWCNTs) surfaces using a compound similar to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, indicating potential applications in material science (Xu et al., 2007).
Novel Synthesis Techniques
- Tandem Radical Addition-Cyclization : Lu et al. (2017) developed a visible light-induced tandem radical addition-cyclization of alkenyl aldehydes with α-bromocarbonyl compounds, a technique that can be applicable to compounds like 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (Lu et al., 2017).
Pharmaceutical Applications
- Retinoid X Receptor-Selective Retinoids : Faul et al. (2001) identified retinoids as potent RXR agonists, using a synthesis approach involving a core structure similar to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, which could be relevant for pharmaceutical applications (Faul et al., 2001).
安全和危害
属性
IUPAC Name |
7-bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBHODUJYGSPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=C1C=CC(=C2)Br)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458824 |
Source


|
| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
CAS RN |
283177-40-2 |
Source


|
| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

